(S)-2,3-Epoxysqualene

Vue d'ensemble

Description

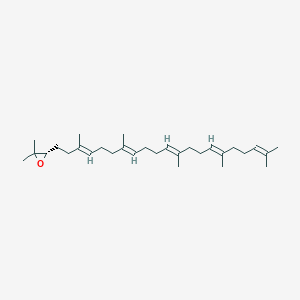

(S)-2,3-Epoxysqualene is an organic compound that plays a crucial role in the biosynthesis of sterols, including cholesterol and other steroids. It is an intermediate in the squalene epoxidation pathway, which is a key step in the conversion of squalene to lanosterol, the precursor to all steroids. This compound is characterized by an epoxide functional group, which is a three-membered cyclic ether, attached to the squalene backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-2,3-Epoxysqualene can be synthesized through the epoxidation of squalene. The most common method involves the use of peracids, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The epoxidation reaction is stereospecific, leading to the formation of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound often involves biocatalysis using enzymes such as squalene monooxygenase. This enzyme catalyzes the epoxidation of squalene in the presence of oxygen and NADPH. The enzymatic process is highly efficient and selective, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2,3-Epoxysqualene undergoes various chemical reactions, including:

Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

Reduction: The epoxide ring can be reduced to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

(S)-2,3-Epoxysqualene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of sterols and other complex organic molecules.

Biology: It plays a vital role in the study of sterol biosynthesis and metabolic pathways.

Medicine: Research on this compound contributes to understanding cholesterol metabolism and the development of cholesterol-lowering drugs.

Industry: It is used in the production of steroids and other bioactive compounds.

Mécanisme D'action

The mechanism of action of (S)-2,3-Epoxysqualene involves its conversion to lanosterol by the enzyme lanosterol synthase. This conversion is a key step in the biosynthesis of sterols. The epoxide group of this compound reacts with the enzyme’s active site, leading to the formation of a carbocation intermediate. This intermediate undergoes a series of rearrangements and cyclizations to form lanosterol.

Comparaison Avec Des Composés Similaires

Squalene: The precursor to (S)-2,3-Epoxysqualene, lacking the epoxide group.

Lanosterol: The product formed from this compound, containing a more complex ring structure.

Cholesterol: A downstream product in the sterol biosynthesis pathway.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sterols. Its epoxide functional group makes it highly reactive and essential for the enzymatic conversion to lanosterol. This distinguishes it from other similar compounds that either lack the epoxide group or are further along in the biosynthetic pathway.

Activité Biologique

(S)-2,3-Epoxysqualene, also known as 2,3-oxidosqualene, is a crucial intermediate in the biosynthesis of sterols and triterpenoids. It is produced from squalene by the enzyme squalene monooxygenase (SQLE) and has garnered attention due to its significant biological activities, particularly in cancer biology and metabolic disorders. This article reviews the current understanding of the biological activities associated with this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic applications.

This compound plays a pivotal role in various cellular processes through its interaction with multiple signaling pathways:

- NF-κB Pathway Activation : Research indicates that this compound activates the NF-κB signaling pathway. This activation is mediated by promoting the degradation of IκBα, leading to the nuclear translocation of NF-κB and subsequent transcription of genes that enhance cell survival and proliferation. In colorectal cancer (CRC), this mechanism contributes to chemoresistance against 5-fluorouracil (5-FU) treatment by upregulating baculoviral IAP repeat containing 3 (BIRC3) expression .

- Cholesterol Biosynthesis Regulation : As an intermediate in cholesterol biosynthesis, this compound influences lipid metabolism. Its production is tightly regulated by intracellular cholesterol levels via feedback mechanisms involving sterol regulatory element-binding proteins (SREBPs) .

- Oxidative Stress Modulation : The conversion of squalene to this compound consumes NADPH, which can lead to oxidative stress. This stress has been linked to epigenetic modifications that promote cancer progression through pathways such as AKT/mTOR .

Anticancer Properties

Numerous studies have explored the role of this compound in various cancers:

- Colorectal Cancer : In CRC models, this compound was found to enhance resistance to chemotherapy by activating the NF-κB pathway. Inhibition of SQLE increased sensitivity to 5-FU treatment, suggesting potential therapeutic strategies targeting this pathway .

- Pancreatic Cancer : In pancreatic cancer cells, SQLE was identified as an oncogene that mitigates endoplasmic reticulum stress and activates lipid raft-regulated signaling pathways. Inhibiting SQLE led to increased apoptosis and reduced tumor growth in xenograft models .

Metabolic Disorders

This compound's role extends beyond cancer; it is implicated in metabolic disorders:

- LSS Deficiency : Patients with mutations in lanosterol synthase (LSS) exhibit elevated levels of this compound relative to lanosterol in their sebum. This ratio serves as a biomarker for diagnosing LSS deficiency, which is associated with conditions like hypotrichosis and cataracts .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIMSPSDBYKPPY-RSKUXYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2,3-Epoxysqualene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54910-48-4 | |

| Record name | (S)-2,3-Epoxysqualene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.